molecular formula C₄₁H₃₂O₁₁ B1140378 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside CAS No. 3006-48-2

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside

Cat. No.: B1140378
CAS No.: 3006-48-2
M. Wt: 700.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is a biochemical assay reagent commonly used in scientific research. It is a derivative of D-galactopyranoside, where all the hydroxyl groups are esterified with benzoyl groups. This compound is known for its role in various biochemical assays and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside typically involves the esterification of D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:

D-galactopyranoside+5Benzoyl chlorideThis compound+5HCl\text{D-galactopyranoside} + 5 \text{Benzoyl chloride} \rightarrow \text{this compound} + 5 \text{HCl} D-galactopyranoside+5Benzoyl chloride→this compound+5HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-galactopyranoside and benzoic acid.

    Reduction: The benzoyl groups can be reduced to yield the corresponding alcohols.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

Scientific Research Applications

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6-Penta-O-acetyl-D-galactopyranoside: Similar structure but with acetyl groups instead of benzoyl groups.

    1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside: Similar structure but derived from D-glucopyranoside instead of D-galactopyranoside.

Uniqueness

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is unique due to its specific esterification pattern and the presence of benzoyl groups, which confer distinct chemical properties such as increased hydrophobicity and stability compared to its acetylated counterparts .

Properties

IUPAC Name

[(3S,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32?,33-,34?,35?,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-OOHBYFQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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